molecular formula C23H28N2O5 B11228342 8-methyl-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

8-methyl-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11228342
M. Wt: 412.5 g/mol
InChI Key: MWSUIPYFIBTYKX-UHFFFAOYSA-N
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Description

8-methyl-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that features a benzodioxepine core, a morpholine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps:

    Formation of the Benzodioxepine Core: The benzodioxepine core can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.

    Attachment of the Ethoxyphenyl Group: This step involves the reaction of the benzodioxepine core with an ethoxyphenyl derivative, often under conditions that promote ether formation.

    Final Coupling: The final step involves coupling the intermediate with a carboxamide group, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed.

Major Products

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Amines derived from the carboxamide group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

8-methyl-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxepine core and morpholine ring are key structural features that enable binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-4-(morpholin-4-yl)benzylamine: Shares the morpholine ring and benzylamine structure.

    6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Contains a morpholine ring and ethoxy group.

Uniqueness

8-methyl-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its combination of a benzodioxepine core with a morpholine ring and carboxamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

8-methyl-N-[4-(2-morpholin-4-ylethoxy)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C23H28N2O5/c1-17-15-21-22(30-11-2-10-29-21)16-20(17)23(26)24-18-3-5-19(6-4-18)28-14-9-25-7-12-27-13-8-25/h3-6,15-16H,2,7-14H2,1H3,(H,24,26)

InChI Key

MWSUIPYFIBTYKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(=O)NC3=CC=C(C=C3)OCCN4CCOCC4)OCCCO2

Origin of Product

United States

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